molecular formula C35H62O3 B107695 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 2082-79-3

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No. B107695
CAS RN: 2082-79-3
M. Wt: 530.9 g/mol
InChI Key: SSDSCDGVMJFTEQ-UHFFFAOYSA-N
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Description

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly referred to as Irganox 1076, is a widely used antioxidant in polymers to prevent degradation due to oxidation. It is particularly valued for its ability to stabilize polyolefins and other plastic materials, ensuring their longevity and performance .

Synthesis Analysis

The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate with stearyl alcohol, using an organic zinc salt as a catalyst. Optimal conditions for this reaction have been identified, leading to high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is characterized by a long octadecyl chain attached to a phenolic ring with bulky tert-butyl groups. This structure is crucial for its antioxidant properties, as it can effectively scavenge free radicals and terminate oxidative chain reactions in polymers .

Chemical Reactions Analysis

Upon exposure to oxidative conditions, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can undergo various chemical transformations. For instance, oxidation with tert-butylperoxyl leads to the formation of cyclohexadienone derivatives. Additionally, photooxidation can result in the production of cyclohexadienone hydroperoxides, which can decompose back to the starting phenols under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate contribute to its effectiveness as an antioxidant. It has a low irritation potency and does not significantly contribute to systemic toxicity through skin contact. It is not genotoxic or carcinogenic and is not a contact sensitizer in humans and guinea pigs. The substance has been evaluated for its health hazards, and a maximum concentration at the workplace (MAK value) has been derived based on its toxicity endpoints .

Environmental Behavior and Fate

Studies have shown that Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be released from polypropylene matrices and undergo degradation in various environmental compartments, including soil and water. The degradation products and their environmental impact have been assessed, with findings indicating that the substance does not pose a significant environmental or toxicological concern compared to other chemicals under environmental scrutiny .

Case Studies and Comparative Risk Analysis

Comparative risk analysis has been conducted to evaluate the environmental impact of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate relative to other compounds such as pesticides and phthalates. The analysis utilized a tiered approach, including hazard assessment and comparative risk assessment, to ensure a comprehensive evaluation. The results suggest that the environmental and human hazards associated with this antioxidant are low, especially when compared to the reference substances .

Scientific Research Applications

Environmental Impact and Behavior

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has been assessed for its environmental impact, particularly its effects on soil, groundwater, and surface water. It was found to have low environmental and human hazard compared to reference substances like pesticides and phthalates (Herrchen, Kördel, & Klein, 1997).

Synthesis and Chemical Transformation

  • The compound has been synthesized using methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate and stearyl alcohol, with the reaction conditions optimized for yield and purity (Fang Li-ju, 2014).
  • Its transformation during oxidation processes has been studied, revealing the formation of cyclohexadienone and other compounds (Lerchová, Nikiforov, & Pospíšil, 1976).

Applications in Polymer Science

  • The compound is used as an antioxidant in high-density polyethylene, improving color and physical property stabilization during processing and thermal aging. It has been found effective in combination with ultraviolet light absorbers for outdoor weathering resistance (Rothstein, 1968).
  • Its role in reducing photo-oxidation and photo-degradation of polystyrene, particularly when initiated by dicumyl peroxide, has been demonstrated (Kowal & Nowakowska, 1982).

Food Packaging and Migration Studies

  • Studies have been conducted on the specific migration of this compound from polyethylene plastic films into food simulants. The migration process has been modeled, contributing to understanding its behavior in food packaging materials (Torres et al., 2012).

Safety And Hazards

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is of low toxicity to aquatic organisms .

Future Directions

Future research could focus on the development of formulations for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate produced naturally from soil bacteria . For instance, a study successfully formulated it as a nanosponge hydrogel and statistically optimized the formula . The new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to fluconazole . This suggests that such formulations could be potential carriers for enhanced and improved topical delivery of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .

properties

IUPAC Name

octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
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InChI

InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDSCDGVMJFTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C35H62O3
Source PubChem
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DSSTOX Substance ID

DTXSID8027456
Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Molecular Weight

530.9 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid; Gas or Vapor; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Irganox: White odorless solid; [HSDB] Solid; [IUCLID]
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester
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Record name Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester
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Product Name

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

CAS RN

2082-79-3
Record name Antioxidant 1076
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Record name Hydrocinnamic acid, 3,5-di-t-butyl-4-hydroxy-, octadecyl ester
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester
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Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name OCTADECYL DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE
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Record name HYDROCINNAMIC ACID, 3,5-DI-T-BUTYL-4-HYDROXY-, OCTADECYL ESTER
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Synthesis routes and methods I

Procedure details

In a reactor fitted with a heating/cooling bath, stirrer, thermocouple, nitrogen inlet, a reflux condenser with a trap to collect distilled off methanol, and a vacuum connection are added 438.6 g (1.5 moles, a 5% excess) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and 386.8 g (1.43 moles) of 1-octadecanol. The mixture is heated to 100° C. under nitrogen with stirring. After drying at 100° C. under vacuum (≤5 mm Hg) for 30 minutes, the mixture is heated to 120° C. under nitrogen and 0.05 g (0.0002 mole) of dibutyltin oxide (Fascat® 4201, Elf-Atochem) is added. The vacuum is lowered to 100 mm Hg and the reaction mixture is heated to 185° C. for one hour. The vacuum is slowly lowered to 2 mm Hg over 1.5 hours and kept at that temperature and pressure for another thirty minutes. The vacuum is broken with nitrogen and the reaction mass is cooled to 100° C. The excess methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is removed using a wiped-film evaporator to give the title compound as a white solid containing 30 ppm Sn. Essentially a quantitative yield (99.8) of the ester product is obtained.
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Synthesis routes and methods II

Procedure details

Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate was prepared from 124.8 g (0.427 mole) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 88.8 g (0.328 mole) of octadecyl alcohol and 0.13 g (0.0007 mole) of monobutyltin oxide. To the solution (214 g) of it was added 35 g of synthetic magnesium silicate (manufactured by Mizusawa Chemical Co.), and the solution was stirred at 60° C. for 0.5 hour. The organic layer wa separated by filtration. The residual tin content was 3 ppm (removal rate: 99.2%).
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Synthesis routes and methods III

Procedure details

DE-A-23 64 121 discloses a further process in which, for example, 2,6-di-tert-butylphenol, n-octadecylalcohol and methyl methacrylate can be reacted directly in the presence of sodium methoxide to give n-octadecyl β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated, but using 382.9 g (1.416 mole) of octadecyl alcohol and 471.3 g (1.612 mole) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and employing 2 ounces (30.1 g) of PROPAK® and 2.5 ounces (69.4 g) of TiS catalyst. The system is brought to reflux at a pressure of 6-8 mm Hg and a temperature of between 190 and 202° C. After 2.5 hours, analysis of the contents of the reaction flask using Gas Chromatography shows a mixture of 51.7 wt % of the title compound, 26.2 wt % of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate and 20.8 wt % octadecyl alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Citations

For This Compound
1
Citations
B van Lierop, L Castle, A Feigenbaum… - Spectra for the …, 1998 - Springer
H0-9-CH'-CH'-~-O-C'"H" Page 1 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate tert. Butyl H0-9-CH'-CH'-~-O-C'"H" tert. Butyl CAS No. PM Ref. No. Restrictions Formula Molecular weight Alternative names Physical Characteristics Handling Safety Availability Current uses Applications GC Retention time - 02082-79-3 - 68320 - SML = 6.0 mg/kg - C3sH6z03 - 530 - Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester - White powder or flakes, mp 51.5 - 52.5C. - Soluble in acetone, acetic acid, benzene, chloroform …
Number of citations: 0 link.springer.com

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